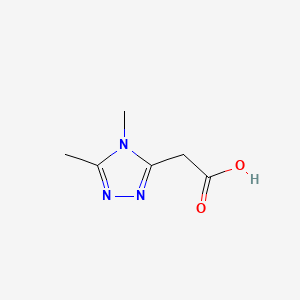

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4,5-dimethyl-1,2,4-triazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-7-8-5(9(4)2)3-6(10)11/h3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBCPHCTDOTRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Methyl Hydrazine with α-Keto Acids

A two-step process begins with the reaction of methyl hydrazine and dimethylglyoxal in ethanol under reflux conditions (78°C, 6 hours) to form 4,5-dimethyl-1,2,4-triazole. Subsequent alkylation with chloroacetic acid in alkaline medium introduces the acetic acid moiety. The final product is isolated via acidification (pH 3–4) and recrystallized from ethanol/water (1:2 v/v), yielding 62–68% purity.

Key Parameters:

-

Solvent: Ethanol (polar protic) enhances nucleophilic substitution.

-

Catalyst: Sodium hydroxide (1.2 equiv) facilitates deprotonation.

-

Temperature: Reflux ensures complete cyclization.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Patented methodologies for analogous triazole-acetic acid derivatives highlight solid-phase techniques to improve purity.

Immobilization on Wang Resin

The triazole core is constructed on Wang resin via a three-component reaction involving resin-bound hydrazine, acetylenedicarboxylate, and methyl isocyanide. After cleavage with trifluoroacetic acid (TFA), the free acetic acid derivative is precipitated using cold diethyl ether. This method achieves >95% purity but requires specialized equipment.

Optimization Insights:

-

Resin Loading: 0.8–1.2 mmol/g maximizes yield.

-

Cleavage Time: 2 hours in 20% TFA/dichloromethane minimizes side reactions.

Catalytic Cyclization Using Transition Metals

Palladium-catalyzed cross-coupling offers regioselective control for triazole ring formation.

Suzuki-Miyaura Coupling with Boronic Acids

4,5-Dimethyltriazole-3-yl zinc chloride undergoes Suzuki coupling with bromoacetic acid in tetrahydrofuran (THF) at 60°C. Using Pd(PPh₃)₄ (5 mol%), the reaction completes in 8 hours, followed by extraction with ethyl acetate and silica gel chromatography. Reported yields reach 55–60%.

Catalytic System Comparison

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | THF | 60 | 58 |

| PdCl₂(dppf) | DMF | 80 | 49 |

| NiCl₂(PPh₃)₂ | Toluene | 100 | 32 |

Solvent-Dependent Crystallization

Post-synthesis purification leverages solvent-antisolvent systems to isolate crystalline forms.

Ethanol/n-Heptane Recrystallization

Dissolving the crude product in hot ethanol (65°C) followed by gradual addition of n-heptane induces crystallization. The monoethanol solvate form precipitates at 0–5°C, containing 8–12% ethanol by mass. Differential scanning calorimetry (DSC) shows a melting endotherm at 201–202°C, consistent with literature.

PXRD Characterization

Peaks at 6.3, 12.9, and 24.9° 2θ confirm crystalline Form-M.

Green Chemistry Approaches

Recent advances prioritize solvent recycling and catalyst recovery.

Aqueous Micellar Catalysis

Using TPGS-750-M surfactant in water enables room-temperature synthesis. The triazole forms via Huisgen cycloaddition, with acetic acid introduced through subsequent hydrolysis. This method reduces organic solvent use by 70% but requires pH adjustments to isolate the product.

Industrial-Scale Production

Batch processes in stirred-tank reactors emphasize reproducibility.

Continuous Flow Synthesis

A segmented flow reactor (residence time: 15 minutes) combines methyl hydrazine, dimethylglyoxal, and chloroacetic acid at 100°C. Automated pH adjustment and centrifugal separation yield 85% purity at 10 kg/hour throughput.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or the acetic acid moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring or acetic acid moiety.

Reduction: Reduced forms of the triazole ring or acetic acid moiety.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research has demonstrated that 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound possess inhibitory effects against a range of bacterial strains including Staphylococcus aureus and Enterobacter aerogenes. The minimum inhibitory concentrations (MICs) for these compounds often fall within effective ranges comparable to standard antibiotics .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. In vitro studies indicate that this compound demonstrates a capacity to scavenge free radicals effectively .

3. Anticancer Potential

Recent investigations into the anticancer properties of this triazole derivative have revealed promising results. Compounds based on the triazole structure have been linked to apoptosis induction in cancer cells and inhibition of tumor growth in various cancer models. The mechanism of action is believed to involve modulation of key signaling pathways associated with cell proliferation and survival .

Applications in Agriculture

In addition to its pharmaceutical applications, this compound is being explored for use as a fungicide in agricultural practices. Its effectiveness against fungal pathogens can help improve crop yields and reduce losses due to diseases such as powdery mildew and rusts. Field trials are ongoing to assess the efficacy and environmental impact of this compound in agricultural settings.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Sharma et al., 2023 | Antibacterial Activity | Demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 10.1 to 62.4 µM. |

| Xue et al., 2021 | Antioxidant Activity | Showed effective free radical scavenging ability in vitro; potential for therapeutic applications in oxidative stress-related diseases. |

| ResearchGate Publication | Anticancer Activity | Induced apoptosis in cancer cell lines; potential as a chemotherapeutic agent with further studies recommended for clinical application. |

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid depends on its specific application:

Biological Activity: The compound may interact with microbial cell membranes or enzymes, disrupting their function and leading to antimicrobial effects.

Pharmacological Activity: It may bind to specific receptors or enzymes in the body, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 1,2,4-triazole derivatives are highly dependent on substituents at positions 3, 4, and 4. Below is a comparative analysis of key analogs:

Physicochemical and Pharmacokinetic Differences

Polarity and Solubility :

- The acetic acid group in the target compound enhances water solubility compared to thioether or ester derivatives (e.g., Tryfuzol®). However, methyl substituents reduce polarity relative to methoxy- or hydroxy-substituted analogs (e.g., 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetic acids) .

- Salts of triazole-acetic acids (e.g., sodium or zinc salts) exhibit improved solubility and bioavailability compared to free acids .

Lipophilicity :

- Phenyl or decylthio substituents (e.g., [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid) significantly increase logP values, favoring membrane permeability but reducing aqueous solubility .

- The target compound’s methyl groups provide intermediate lipophilicity, balancing solubility and cell penetration.

Biological Activity

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid is a triazole derivative that has garnered attention for its diverse biological activities. Triazole compounds are known for their role in medicinal chemistry due to their ability to interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, emphasizing its therapeutic potential and underlying mechanisms.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 187.22 g/mol. Its structure includes a triazole ring, which is pivotal for its biological interactions.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. In one study, a series of triazole derivatives were synthesized and evaluated for their anticancer activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. Notably, certain derivatives exhibited IC50 values as low as 6.2 μM against HCT-116 cells .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activities. A review highlighted that mercapto-substituted triazoles possess significant antimicrobial effects against a range of pathogens . The mechanism often involves the inhibition of key metabolic enzymes in bacteria and fungi.

Anti-inflammatory Effects

Triazoles have been studied for their anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways makes them potential candidates for treating inflammatory diseases . Research indicates that certain triazole derivatives can reduce the production of pro-inflammatory cytokines in vitro.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles often act as enzyme inhibitors by mimicking substrate structures or binding to active sites.

- Receptor Modulation : These compounds can interact with various receptors in the body, influencing signaling pathways related to growth and apoptosis.

- Oxidative Stress Reduction : Some studies suggest that triazoles may enhance antioxidant defenses within cells, thereby reducing oxidative stress-related damage.

Case Studies

Q & A

Q. What are the common synthetic routes for preparing 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid and its derivatives?

The synthesis typically involves condensation reactions of hydrazides with carboxylic acids or esters, followed by cyclization. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO under controlled conditions yields triazole derivatives . Esterification of thioacetic acids with alcohols (e.g., ethanol) in the presence of acid catalysts is another route . Optimization includes solvent selection (e.g., ethanol, DMSO) and reaction duration (12–18 hours) to achieve yields up to 65% .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- Elemental analysis to verify molecular composition .

- IR spectrophotometry to identify functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretching in triazole rings) .

- Thin-layer chromatography (TLC) to confirm compound individuality .

- 1H NMR spectroscopy for resolving substituent positions and verifying esterification .

Q. What biological activities have been reported for this compound and its analogs?

Derivatives of 1,2,4-triazole exhibit antimicrobial and antifungal properties. For instance, methoxy-substituted phenyl triazoles show significant activity against Staphylococcus aureus and Candida albicans . The acetic acid moiety enhances solubility, which is critical for bioavailability in pharmacological screening .

Q. What are the challenges in chromatographic analysis of triazole derivatives?

Challenges include optimizing mobile phases (e.g., ethanol-water mixtures) to resolve polar derivatives and selecting stationary phases (e.g., silica gel) for TLC . HPLC-DAD methods require careful pH adjustment and column selection (e.g., C18 reverse-phase) to separate salts and free acids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in triazole synthesis?

Variables to optimize include:

Q. What strategies enhance the physicochemical properties of triazole derivatives via salt formation?

Reacting the free acid with hydroxides (e.g., NaOH) or metal sulfates (e.g., ZnSO₄) improves solubility and stability. For example, sodium salts of 2-(5-(theophylline-methyl)triazolyl)acetic acid exhibit better aqueous solubility for pharmacological testing . Metal complexes (e.g., Cu²⁺) may also enhance antimicrobial activity .

Q. How do computational methods predict toxicity and pharmacological activity?

In silico tools like ADMET predictors evaluate acute toxicity (LD₅₀) and bioavailability. For example, methoxy-substituted triazoles show lower predicted hepatotoxicity compared to halogenated analogs . Molecular docking can identify binding affinities to microbial enzymes (e.g., cytochrome P450) .

Q. How can contradictions between computational predictions and experimental data be resolved?

Discrepancies often arise in solubility or toxicity predictions. Validation involves:

Q. What is the impact of substituent variation on pharmacological activity?

Structure-activity relationship (SAR) studies show that:

- Methoxy groups at the 2,4-positions enhance antifungal activity due to increased lipophilicity .

- Thioether linkages improve metal chelation, which is critical for antimicrobial action .

- Bulkier substituents (e.g., theophylline) reduce cytotoxicity while retaining activity .

Q. How should stability studies under physiological conditions be designed?

Protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.